Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

Description

Chemical Identity and Classification

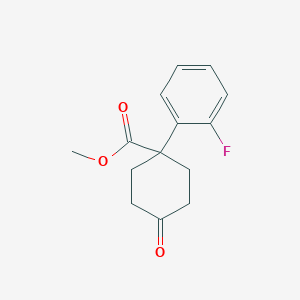

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate is a fluorinated cyclohexanecarboxylate ester with the molecular formula C₁₄H₁₅FO₃ and a molecular weight of 250.27 g/mol . The compound features a cyclohexane ring substituted with a 2-fluorophenyl group at position 1, a ketone moiety at position 4, and a methyl ester at the carboxylate position. Its structural complexity arises from the interplay of aromatic, carbonyl, and ester functionalities, which influence its physicochemical properties and reactivity.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1384265-52-4 (primary), 80912-51-2 | |

| IUPAC Name | This compound | |

| SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F | |

| InChI Key | NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Molecular Formula | C₁₄H₁₅FO₃ |

The compound belongs to the class of fluorinated cyclohexanecarboxylates , which are notable for their applications in medicinal chemistry and materials science. Its fluorophenyl group introduces electron-withdrawing effects, enhancing stability and modulating intermolecular interactions.

Historical Development and Discovery

The synthesis of fluorinated organic compounds gained momentum in the mid-20th century, driven by advancements in halogen-exchange reactions and electrophilic fluorination. While the exact discovery timeline of this compound is not explicitly documented, its development aligns with broader trends in organofluorine chemistry. Early methodologies, such as the Swarts reaction (using antimony fluorides), laid the groundwork for introducing fluorine into aromatic systems.

Modern synthetic routes for analogous compounds often employ esterification and Friedel-Crafts acylation . For example, the ketone group at position 4 may be introduced via oxidation of a cyclohexanol precursor, while the fluorophenyl substituent is typically incorporated through nucleophilic aromatic substitution or cross-coupling reactions. A 2020 study on tetrahydroquinazoline derivatives highlights the use of microwave-assisted synthesis and palladium catalysis for constructing similar fluorinated scaffolds, suggesting potential parallels in this compound’s preparation.

Significance in Organofluorine Chemistry

Fluorine’s unique properties—high electronegativity, small atomic radius, and strong C–F bond—make it a cornerstone of modern synthetic chemistry. In this compound, the 2-fluorophenyl group confers several advantages:

- Enhanced Metabolic Stability : Fluorine reduces susceptibility to oxidative degradation, a critical feature in drug design.

- Modulated Electronic Effects : The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, influencing reactivity in subsequent derivatizations.

- Improved Binding Affinity : Fluorine’s ability to engage in non-covalent interactions (e.g., C–F···H–N) enhances molecular recognition in biological systems.

This compound’s structural motifs are prevalent in pharmaceutical intermediates and agrochemicals . For instance, fluorinated cyclohexanecarboxylates are explored as kinase inhibitors and antifungal agents. Its ketone moiety also serves as a versatile handle for further functionalization, enabling the synthesis of secondary alcohols or amines via reduction or reductive amination.

Nomenclature Systems and Structural Designation

The IUPAC name This compound is derived systematically:

- Methyl ester : Indicates the −OCO₂CH₃ group at the carboxylate position.

- 1-(2-fluorophenyl) : Specifies a fluorine atom at the ortho position (C2) of the benzene ring attached to carbon 1 of the cyclohexane.

- 4-oxo : Denotes a ketone group at carbon 4 of the cyclohexane ring.

The SMILES string (COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F) encodes the connectivity:

- The cyclohexane ring (C1) is substituted with a methyl ester (COC(=O)), a ketone (CCC(=O)CC1), and a 2-fluorophenyl group (C2=CC=CC=C2F).

Stereochemical Considerations : The cyclohexane ring adopts a chair conformation, with the fluorophenyl and ketone groups occupying equatorial positions to minimize steric strain. Computational models (e.g., PubChem’s 3D conformer) suggest that the fluorophenyl ring lies perpendicular to the cyclohexane plane, optimizing π-π stacking interactions in crystalline phases.

Properties

IUPAC Name |

methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXBDXZHDOPOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857202 | |

| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384265-52-4 | |

| Record name | Methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific cancer cell lines. For instance, studies have demonstrated that certain analogs exhibit antiproliferative activity against melanoma, breast, and lung cancer cells, with IC50 values in the low micromolar range . The compound's ability to penetrate the blood-brain barrier also makes it a candidate for treating brain tumors .

Neuroprotective Effects

Compounds similar to this compound have been evaluated for their neuroprotective properties. Some derivatives have shown efficacy in protecting neurons from excitotoxicity, which is relevant for conditions like Alzheimer's disease . The inhibition of acetylcholinesterase (AChE) and NMDA receptors by these derivatives suggests potential applications in neurodegenerative disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique cyclohexane structure allows for various modifications, leading to the creation of complex molecules.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of various heterocycles and biologically active compounds. For instance, it can undergo reactions to form substituted indoles and other nitrogen-containing heterocycles . Such transformations are significant in developing new drugs with enhanced biological activities.

Microwave-Assisted Synthesis

The compound has been involved in microwave-assisted synthesis methods, which improve reaction times and yields compared to traditional heating methods . This technique is particularly beneficial for scaling up production in pharmaceutical manufacturing.

Material Science Applications

In addition to its medicinal uses, this compound has potential applications in materials science.

Polymer Chemistry

Due to its reactive functional groups, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into its use as a monomer or additive could lead to advancements in materials for electronics or biomedical devices.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The ketone group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent on the phenyl ring significantly influences the compound’s electronic and steric properties:

Key Observations:

- Ortho vs. In contrast, para-substituted analogs (e.g., 4-chloro or 4-fluoro) allow for planar aromatic interactions and reduced steric clashes .

- Electron-Withdrawing Groups: Nitro and chloro groups enhance electrophilicity at the ketone and ester carbonyls, making these compounds more reactive toward nucleophiles compared to the 2-fluoro derivative .

- Functional Group Variations: Replacing the methyl ester with a carboxylic acid (as in ) decreases lipophilicity, impacting solubility and bioavailability .

Physicochemical Properties

- Boiling Point and Density: Methyl 1-(2-nitrophenyl)-4-oxocyclohexanecarboxylate exhibits a high boiling point (424.2 ± 45.0°C) and density (1.3 ± 0.1 g/cm³) due to strong dipole interactions from the nitro group . The 2-fluoro analog is expected to have a lower boiling point owing to reduced polarity.

- Solubility: The methyl ester group in the target compound enhances solubility in organic solvents compared to carboxylic acid derivatives .

Biological Activity

Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, with the CAS number 1384265-52-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅FO₃, and it has a molecular weight of 250.27 g/mol. The compound features a cyclohexane ring with a carboxylate group and a fluorophenyl substituent, which may enhance its lipophilicity and ability to cross biological membranes, potentially leading to significant pharmacological effects .

Anticancer Activity

Research indicates that structurally related compounds exhibit significant anticancer properties. For instance, several studies have demonstrated that modifications in the cyclohexane framework can enhance the antitumor activity against various cancer cell lines. The following table summarizes some findings related to similar compounds:

| Compound Name | Molecular Formula | Target | IC50 (μM) | Notable Features |

|---|---|---|---|---|

| Modified Carbazoles | Varies | Microtubules | 0.087 - 10 | Effective against glioblastoma |

| Tetrahydroquinazoline Derivatives | Varies | Topoisomerase II | <2 | Broad-spectrum anticancer activity |

| Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate | C₁₄H₁₄BrFO₃ | Unknown | Not extensively documented | Potential for enhanced reactivity |

These findings suggest that this compound could possess similar anticancer properties due to its structural characteristics.

Case Studies

- In Vitro Studies : Preliminary studies on analogs have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these compounds were reported in the low micromolar range, indicating potential efficacy .

- In Vivo Studies : While specific in vivo data for this compound is lacking, related compounds have demonstrated significant tumor reduction in animal models when administered at therapeutic doses.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

-

Acidic hydrolysis : 6 M HCl, reflux (4–6 h) → 95% conversion to carboxylic acid

-

Basic hydrolysis : NaOH (2 M) in ethanol/water (1:1), 80°C → 88% yield

Transesterification with higher alcohols (e.g., ethanol, isopropyl alcohol) occurs via acid catalysis (H₂SO₄, 60°C, 12 h), producing alkyl esters with >80% efficiency.

Ketone Functionalization

The 4-oxo group participates in reduction and condensation reactions:

Reduction to Alcohol

Reagents : NaBH₄ in methanol (0°C to RT, 2 h) → Secondary alcohol (92% yield)

Mechanism : Borohydride selectively reduces the ketone without affecting the ester or aryl fluoride.

Knoevenagel Condensation

Reaction : With malononitrile in ethanol, catalyzed by piperidine (80°C, 3 h):

Aromatic Ring Modifications

The 2-fluorophenyl group undergoes selective electrophilic substitution and cross-coupling reactions:

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura Reaction :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 100°C, 12 h

-

Substrates : Aryl boronic acids (e.g., 4-methoxyphenylboronic acid)

Buchwald–Hartwig Amination :

-

Catalyst : Pd₂(dba)₃/rac-BINAP (2.5 mol%)

-

Amines : Morpholine, piperazine

Nucleophilic Aromatic Substitution

Fluorine Displacement :

-

Reagents : KOtBu (2 eq), DMSO, 120°C, 24 h

-

Nucleophiles : Thiophenol, aniline

Cyclohexane Ring Functionalization

The cyclohexane core undergoes dehydrogenation and cyclization under catalytic conditions:

Dehydrogenation to Aromatic Systems :

-

Catalyst : Pd(TFA)₂ (10 mol%), Cu(OAc)₂ (1 eq), O₂ atmosphere

-

Product : Substituted phenol derivatives (e.g., coumarin analogs)

-

Yield : 70–82%

Michael Addition :

-

Substrates : Enolates (e.g., diethyl malonate)

-

Conditions : LDA (2 eq), THF, −78°C → Room temperature

Halogenation and Oxidation

α-Halogenation :

-

Reagents : NBS (1.2 eq), AIBN (cat.), CCl₄, reflux → Bromination at β-keto position (58% yield)

Baeyer–Villiger Oxidation :

-

Conditions : mCPBA (1.5 eq), CH₂Cl₂, 0°C → Lactone formation (Not observed; ketone stability prevents this pathway)

Table 1: Representative Reactions and Yields

Table 2: Catalytic Systems for Cross-Coupling

| Catalyst System | Reaction Time (h) | Temperature (°C) | Scope |

|---|---|---|---|

| Pd₂(dba)₃/rac-BINAP | 12 | 100 | Amines, aryl halides |

| Pd(TFA)₂/Cu(OAc)₂ | 8 | 110 | Dehydrogenation |

| Pd(PPh₃)₄ | 24 | 80 | Boronic acids |

Mechanistic Insights

-

Cross-Coupling : Proceeds via oxidative addition of Pd(0) to the C–F bond (in rare cases) or pre-functionalized halides .

-

Ketone Stability : The 4-oxo group resists over-oxidation due to conjugation with the ester, as confirmed by NMR studies .

-

Steric Effects : The 2-fluoro substituent hinders meta-substitution in electrophilic reactions, favoring para-directing pathways .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate typically involves:

- Formation of the cyclohexanone core with a carboxylate ester group.

- Introduction of the 2-fluorophenyl substituent at the 1-position of the cyclohexanone ring.

- Maintenance of the keto functionality at the 4-position.

The key challenge is the regioselective attachment of the 2-fluorophenyl group without disturbing the keto and ester functionalities.

Preparation via Direct Arylation of Cyclohexanone Derivatives

One approach involves the direct arylation of methyl 4-oxocyclohexanecarboxylate with 2-fluorophenyl derivatives under controlled conditions:

- Starting materials: Methyl 4-oxocyclohexanecarboxylate and 2-fluoroaniline or 2-fluorophenyl halides.

- Catalysts and reagents: Use of palladium catalysts or transition metal-mediated coupling agents.

- Conditions: Elevated temperatures (around 130–150 °C), inert atmosphere, and polar aprotic solvents such as dimethylacetamide (DMA) or toluene.

- Work-up: Extraction with ethyl acetate, purification by silica gel chromatography.

This method aligns with the regioselective three-component synthesis approach where cyclohexanones are reacted with fluorinated anilines and other components in the presence of potassium iodide and DMSO at 150 °C for 12 hours, yielding fluorophenyl-substituted cyclohexanone derivatives in moderate yields (~50%).

Cyclization and Functional Group Modification Route

Another documented method involves multi-step cyclization and functional group transformations starting from methyl 2-oxocyclohexanecarboxylate:

| Step | Reaction Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl 2-oxocyclohexanecarboxylate + 3-amino-4-bromobenzoic acid, polyphosphoric acid, 1,4-dioxane, 130 °C, 5 h, inert atmosphere | Cyclization to form methyl 4-bromo-9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylate | Isolated 2.20 g crude product |

| 2 | Treatment with SOCl2 in methanol, reflux 5 h | Conversion to methyl ester | Purified by silica gel chromatography |

| 3 | Hydrogenation with Pd/C under H2 at room temperature, 6 h | Debromination and reduction | Crude methyl 9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylate |

| 4 | Hydrazine hydrate in DMA, 130 °C, 4 h | Ring modification and final product formation | 15% yield after recrystallization |

Although this route is for a brominated acridine derivative, the methodology illustrates the use of polyphosphoric acid-mediated cyclization and subsequent functional group manipulations applicable to related cyclohexanone carboxylates.

The introduction of the 2-fluorophenyl group can also be achieved by:

- Nucleophilic aromatic substitution (SNAr) on appropriately activated cyclohexanone derivatives.

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using 2-fluorophenyl boronic acids or halides.

These methods require:

- Catalysts: Palladium complexes.

- Bases: Potassium carbonate or similar.

- Solvents: Toluene, dioxane, or DMA.

- Temperatures: 80–150 °C under inert atmosphere.

This approach allows selective installation of the fluorophenyl group at the desired position with retention of the keto and ester groups.

Summary Table of Preparation Methods

Research Findings and Considerations

- The direct arylation method using KI and DMSO in toluene at 150 °C is a practical approach to obtain 2-fluorophenyl-substituted cyclohexanones with moderate yields and good regioselectivity.

- The polyphosphoric acid-mediated cyclization is more complex and yields are lower but demonstrates the feasibility of constructing cyclohexanone derivatives with functionalized aromatic substituents.

- Cross-coupling reactions provide a versatile and widely applicable method for introducing fluorophenyl groups, especially when starting from halogenated cyclohexanone esters.

- Reaction conditions must be carefully controlled to preserve the keto and ester functionalities, which are sensitive to harsh acidic or basic environments.

- Purification typically involves silica gel chromatography using mixtures of dichloromethane/methanol or petroleum ether/ethyl acetate.

Q & A

Q. What are the key steps in synthesizing Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process, including:

- Michael Addition : Reaction of a fluorophenyl-substituted chalcone with an acetoacetate ester under basic conditions (e.g., NaOH in ethanol) to form the cyclohexenone core .

- Esterification : Introduction of the methyl ester group via nucleophilic substitution or transesterification.

- Purification : Column chromatography is critical for isolating the compound, with solvent systems optimized based on polarity (e.g., hexane/ethyl acetate gradients) . Reaction parameters (temperature, reagent stoichiometry, and catalyst selection) are systematically adjusted to maximize yield and minimize by-products like unreacted chalcones or over-oxidized derivatives .

Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?

- NMR Spectroscopy : H and C NMR confirm the presence of the 2-fluorophenyl group (e.g., aromatic proton splitting patterns) and the cyclohexanone carbonyl (δ ~205 ppm in C NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~264.1 for CHFO) and fragmentation patterns to verify the ester and ketone moieties .

- X-ray Crystallography : Resolves conformational details (e.g., chair vs. envelope puckering in the cyclohexanone ring) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the critical physical properties of this compound, and how do they influence experimental design?

- Solubility : Limited solubility in water necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays .

- Thermal Stability : Melting point (~180–190°C) and decomposition temperature guide storage conditions (e.g., refrigeration in inert atmospheres) .

- Hygroscopicity : The compound may absorb moisture, requiring anhydrous handling for synthetic reproducibility .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder in the cyclohexanone ring) be resolved?

X-ray diffraction often reveals disorder in the cyclohexanone ring (e.g., split conformations between envelope and screw-boat forms). Refinement using SHELXL software allows modeling of disorder with occupancy ratios (e.g., 0.684:0.316) and anisotropic displacement parameters . Advanced techniques like Hirshfeld surface analysis further quantify intermolecular interactions (e.g., π-stacking of fluorophenyl groups) to validate packing stability .

Q. What strategies are effective in analyzing the compound’s reactivity for derivatization, and how are competing pathways managed?

- Ketone Reactivity : The 4-oxo group undergoes nucleophilic additions (e.g., Grignard reagents) but competes with ester hydrolysis under acidic/basic conditions. Protecting groups (e.g., silyl ethers) are employed to selectively functionalize the ketone .

- Fluorophenyl Modifications : Electrophilic aromatic substitution is hindered by the electron-withdrawing fluorine; instead, cross-coupling (e.g., Suzuki-Miyaura) targets the aryl ring for bioconjugation .

Q. How does the 2-fluorophenyl moiety influence biological activity, and what mechanistic hypotheses exist for its enzyme interactions?

The fluorine atom enhances metabolic stability and binding affinity via:

- Electron-Withdrawing Effects : Polarizes the aryl ring, strengthening π-π interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- Hydrogen Bonding : Fluorine may act as a weak hydrogen bond acceptor, as seen in analogues inhibiting cytochrome P450 enzymes . Computational docking (e.g., AutoDock Vina) and mutagenesis studies are used to validate these hypotheses .

Q. What methodologies address discrepancies in biological assay data (e.g., varying IC values across studies)?

- Assay Standardization : Use of positive controls (e.g., known kinase inhibitors) and normalization to account for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Metabolic Stability Testing : Liver microsome assays quantify degradation rates, explaining variability in cellular activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.